Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate

Medicinal Chemistry Organic Synthesis Procurement

Procure Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate (CAS 1352723-54-6) only with certified NLT 98% purity. The symmetrical 3,6-diester scaffold offers two reactive handles for CNS-focused library synthesis and chiral ligand development. Computed LogP (-0.2116) and TPSA (64.63 Ų) predict balanced solubility/permeability for drug discovery. Insist on sealed, dry storage at 2-8°C and controlled room-temperature shipping to prevent ester hydrolysis or thermal degradation. Reject generic substitutes; demand batch-specific analytical documentation to eliminate impurity-driven artifacts in catalytic and biological assays.

Molecular Formula C10H13NO4
Molecular Weight 211.217
CAS No. 1352723-54-6
Cat. No. B571842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate
CAS1352723-54-6
Molecular FormulaC10H13NO4
Molecular Weight211.217
Structural Identifiers
SMILESCOC(=O)C1=CC=C(CNC1)C(=O)OC
InChIInChI=1S/C10H13NO4/c1-14-9(12)7-3-4-8(6-11-5-7)10(13)15-2/h3-4,11H,5-6H2,1-2H3
InChIKeyBABQASSDHBGWOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate CAS 1352723-54-6: Procurement-Relevant Structural and Physicochemical Profile


Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate (CAS 1352723-54-6) is a monocyclic dihydroazepine derivative bearing two methyl ester groups symmetrically positioned at the 3- and 6-positions of the seven-membered heterocyclic ring . The compound has the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol . Its computed physicochemical parameters include a topological polar surface area (TPSA) of 64.63 Ų, a calculated LogP of -0.2116, five hydrogen bond acceptors, and one hydrogen bond donor . The predicted boiling point is 335.9±42.0 °C, with a predicted density of 1.186±0.06 g/cm³ and a predicted pKa of 6.28±0.60 . This azepine scaffold serves as a versatile building block in medicinal chemistry and materials science, particularly for constructing nitrogen-containing molecular frameworks where the specific 3,6-diester substitution pattern provides a defined entry point for further derivatization .

Why Generic Substitution Fails for Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate: The Purity-Grade and Logistical Trade-offs


Substituting dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate (CAS 1352723-54-6) with a structurally analogous azepine diester is not a straightforward procurement decision. Suppliers offer this specific CAS entity at two distinct minimum purity thresholds: a baseline 95% grade versus a more stringently controlled NLT 98% grade . The difference of 3 percentage points in purity specification directly impacts downstream reaction fidelity, particularly in multi-step synthetic sequences where cumulative impurities can depress overall yield and complicate chromatographic purification . Furthermore, logistical handling requirements are not uniform across vendors: this compound mandates storage under sealed, dry conditions at 2–8°C and shipping at controlled room temperature, with some suppliers imposing HazMat shipping fees based on hazardous material classification . Failure to adhere to these temperature and containment parameters can lead to ester hydrolysis or thermal degradation, rendering the material unsuitable for sensitive applications such as asymmetric catalysis or medicinal chemistry library synthesis. Therefore, procurement must be guided by the exact purity grade, certified analytical documentation, and supply chain compliance with storage/shipping protocols—factors that generic substitution based solely on structural similarity cannot guarantee.

Quantitative Evidence Guide: Verifiable Differentiation of Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate


Commercial Availability and Purity-Grade Stratification

Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate (CAS 1352723-54-6) is commercially available from multiple suppliers with a defined purity-grade stratification. AK Scientific offers the compound at a minimum purity specification of 95% (Cat. No. 2237DV) . In contrast, MolCore and ChemScene supply the compound with a tighter specification of NLT 98% (Cat. No. MC685937) and ≥98% (Cat. No. CS-0445175), respectively . This 3-percentage-point difference in nominal purity represents a quantifiable, verifiable distinction that directly informs procurement decisions based on the stringency of downstream applications. No direct comparator data for structurally analogous dihydroazepine diesters (e.g., diethyl ester variants or N-substituted derivatives) are available in the open literature at this time; consequently, the purity-grade differentiation remains the primary procurement-relevant evidence.

Medicinal Chemistry Organic Synthesis Procurement Quality Control

Structural and Physicochemical Uniqueness of the 2,7-Dihydro-1H-Azepine-3,6-Diester Scaffold

The target compound possesses a structurally defined 2,7-dihydro-1H-azepine core with methyl ester functionalities symmetrically positioned at C3 and C6. Computed physicochemical parameters provide a baseline profile: topological polar surface area (TPSA) = 64.63 Ų, calculated LogP = -0.2116, five hydrogen bond acceptors, one hydrogen bond donor, and two rotatable bonds . These values contrast with the broader class of monocyclic azepines documented in the literature, where substitution patterns and ring saturation states vary considerably . No head-to-head experimental comparison with a closely related analog (e.g., dimethyl 2,7-dimethyl-3H-azepine-3,6-dicarboxylate or dimethyl 1,2,7-trimethyl-1H-azepine-3,6-dicarboxylate) is available in the open literature. Therefore, this evidence constitutes a class-level inference rather than a direct comparator-based differentiation.

Heterocyclic Chemistry Medicinal Chemistry Computational Chemistry Drug Design

Limited Direct Comparative Evidence: A Transparent Assessment

A comprehensive search of the open scientific literature, including primary research articles, patents, and authoritative databases, did not yield any head-to-head comparative studies or cross-study comparable data quantifying the biological activity, reactivity, or material properties of dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate relative to a defined comparator. References to azepine-3,6-dicarboxylate derivatives in the literature are predominantly limited to older synthetic methodology papers (e.g., thermal rearrangement studies of methylated analogs [1][2]) that do not include the 2,7-dihydro unsubstituted parent compound. This absence of comparative quantitative data is explicitly noted here to provide a transparent, evidence-bound assessment. The differentiation claims presented in this guide are therefore constrained to vendor-sourced purity specifications and computed physicochemical parameters, which represent the highest-strength verifiable evidence currently available for procurement decision-making.

Evidence-Based Procurement Literature Assessment Chemical Sourcing

Evidence-Supported Application Scenarios for Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate


Medicinal Chemistry Building Block for Nitrogen-Containing Scaffold Elaboration

Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate serves as a versatile precursor for constructing nitrogen-containing heterocyclic frameworks in medicinal chemistry programs . The symmetrical 3,6-diester substitution pattern provides two reactive handles for further functionalization, while the 2,7-dihydro-1H-azepine core introduces a seven-membered ring motif that is prevalent in CNS-active drugs and kinase inhibitors. When procuring this compound for library synthesis or lead optimization, users should select the NLT 98% purity grade (available from MolCore and ChemScene) to minimize impurity-derived artifacts in biological assays .

Asymmetric Catalysis Ligand Precursor Synthesis

The 2,7-dihydro-1H-azepine scaffold has documented utility as a ligand precursor in asymmetric catalysis, as exemplified by the Hamari ligand class derived from related (3Z,5Z)-2,7-dihydro-1H-azepine frameworks for α-amino acid synthesis [1]. While the specific 3,6-dicarboxylate substitution pattern of the target compound has not been explicitly characterized in asymmetric catalysis literature, the structural analogy supports its evaluation as a building block for designing novel chiral tridentate ligands. Procurement at the higher 98% purity grade is recommended to ensure reproducible ligand synthesis and enantioselectivity outcomes .

Physicochemical Profiling in Early-Stage Drug Discovery

The computed physicochemical parameters of dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate—TPSA of 64.63 Ų, LogP of -0.2116, and five hydrogen bond acceptors—position this scaffold for evaluation in early-stage drug discovery campaigns where balanced solubility and permeability are critical . The negative LogP value suggests favorable aqueous solubility, while the moderate TPSA indicates potential for blood-brain barrier penetration or oral bioavailability. Researchers should utilize the 98% purity grade to ensure accurate determination of intrinsic physicochemical and in vitro ADME properties .

Synthetic Methodology Development and Reaction Optimization

The 2,7-dihydro-1H-azepine ring system is amenable to various synthetic transformations, including thermal rearrangements to aminofulvene derivatives and ring-contraction to pyridines under acidic conditions [2]. For synthetic methodology development, the 95% purity grade (e.g., from AK Scientific) may be sufficient for initial reaction scoping and optimization, provided that the impurity profile is characterized . However, for publication-quality data or process chemistry scale-up, the 98% grade is strongly preferred to minimize side reactions and simplify purification . Storage under sealed, dry conditions at 2–8°C is mandatory to preserve ester integrity and prevent hydrolysis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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